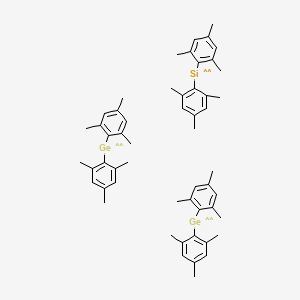
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is a unique organometallic compound that features a cyclopropane ring with silicon and germanium atoms. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- typically involves the reaction of dichloromethane with silicon and germanium precursors under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon and germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon and germanium species.
Substitution: The compound can undergo substitution reactions where one or more of the trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield silicon and germanium oxides, while substitution reactions produce derivatives with different functional groups.
科学的研究の応用
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in electronic devices.
作用機序
The mechanism of action of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include the formation and stabilization of reactive intermediates, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Similar compounds include other organometallic cyclopropanes with different substituents, such as:
Silacyclopropane: Contains only silicon in the cyclopropane ring.
Germacyclopropane: Contains only germanium in the cyclopropane ring.
Carbocyclopropane: Contains only carbon in the cyclopropane ring.
Uniqueness
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is unique due to the presence of both silicon and germanium in the cyclopropane ring, which imparts distinctive chemical properties and reactivity. This dual-metal composition allows for a broader range of chemical transformations and applications compared to its single-metal counterparts.
特性
CAS番号 |
136131-68-5 |
|---|---|
分子式 |
C54H66Ge2Si |
分子量 |
888.4 g/mol |
InChI |
InChI=1S/2C18H22Ge.C18H22Si/c3*1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h3*7-10H,1-6H3 |
InChIキー |
IBCSHEFIIMJXCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Si]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


ethanimidamide](/img/structure/B14280755.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
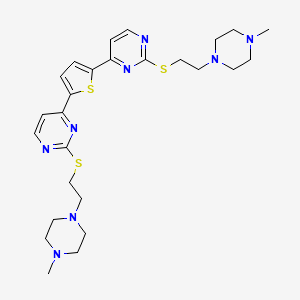

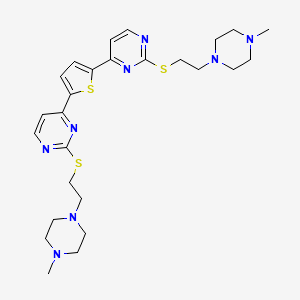
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
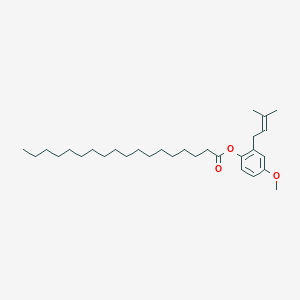
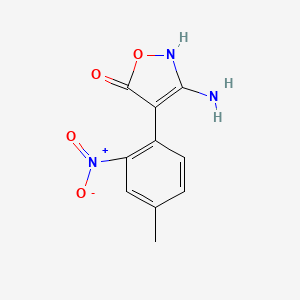
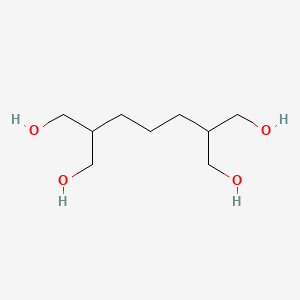
![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
